molecular formula C8H11N B1342851 3-Cyclopentylacrylonitrile CAS No. 591769-05-0

3-Cyclopentylacrylonitrile

Cat. No. B1342851
M. Wt: 121.18 g/mol
InChI Key: VMELXYJYSXXORF-ZZXKWVIFSA-N
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Description

3-Cyclopentylacrylonitrile is a compound that belongs to the broader class of acrylonitriles, which are organic compounds containing the acrylonitrile functional group - a vinyl group attached to a nitrile. These compounds are known for their applications in polymer synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of acrylonitrile derivatives can be achieved through various methods. For instance, the polymerization of acrylonitrile can be initiated by different complexes, such as Cy3PCuMe and (Bipy)2FeEt2, which lead to the formation of polyacrylonitrile with branches characteristic of an anionic polymerization mechanism . Another approach for synthesizing substituted acrylonitriles involves the direct addition of cyanoalkynes with alkaline metal halides, which allows for the efficient production of 3-halo-3-arylacrylonitriles without the need for transition metals for certain halides . Additionally, 3,3-diamino-sulfonylacrylonitriles can be prepared from isothiocyanates and sulfonylacetonitriles, resulting in compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure and conformation of acrylonitrile derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 2-(4-chlorophenylsulfonyl)-3-cyclobutylamino-3-(3,5-dichlorophenylamino)acrylonitrile was confirmed to assume a staggered conformation, which is considered energetically favorable . The molecular conformation of another compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was analyzed by varying the selected torsion angle and calculating the molecular energy profile .

Chemical Reactions Analysis

Acrylonitrile derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, (Z)-3-p-tolylsulfinylacrylonitriles have been shown to react with diazoalkanes to form 3-cyanopyrazoles or pyrazolines, demonstrating control over regioselectivity and pi-facial selectivities . These reactions provide a new method for synthesizing pyrazoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can be characterized using spectroscopic methods and computational chemistry. The spectroscopic properties, including FT-IR, UV-vis, and NMR, were examined for 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, and the results were complemented by density functional theory (DFT) calculations . The electronic properties, such as HOMO and LUMO energies, were analyzed to understand charge transfer within the molecule. Additionally, the linear polarizability and hyperpolarizability values suggest that certain acrylonitrile derivatives could serve as nonlinear optical materials .

Scientific Research Applications

Copper‐Catalyzed Stereoselective Hydroarylation

Yoshihiko Yamamoto and colleagues (2009) discussed the copper-catalyzed hydroarylation of 3-aryl-2-propynenitriles with arylboronic acids to produce 3,3-diarylacrylonitriles. This method was applied to the synthesis of anticancer drugs, showcasing the importance of 3-Cyclopentylacrylonitrile derivatives in pharmaceutical development (Yamamoto et al., 2009).

Anticancer and Antimicrobial Agents

A study by M. Alam and colleagues (2013) synthesized (Z)-2,3-diphenylacrylonitrile analogs to evaluate their cytotoxic and antimicrobial activities. Their findings indicated significant suppressive activities against various cancer cell lines and microbes, highlighting the compound's potential in cancer and infection control (Alam et al., 2013).

Antimicrobial Heterocyclic Compounds

E. Darwish and co-workers (2014) aimed to synthesize new heterocyclic compounds with antimicrobial properties, incorporating sulfamoyl moieties. Their work illustrates the versatility of acrylonitrile derivatives in generating novel antimicrobial agents (Darwish et al., 2014).

Tubulin Polymerization Inhibitors

Z. Fang and colleagues (2008) focused on the stereoselective synthesis of 3,3-diarylacrylonitriles as inhibitors of tubulin polymerization, a critical process in cancer chemotherapy. This research underscores the potential of 3-Cyclopentylacrylonitrile derivatives in developing new anticancer therapies (Fang et al., 2008).

Safety And Hazards

3-Cyclopentylacrylonitrile is classified as a combustible solid. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Cyclopentylacrylonitrile are not mentioned in the search results, it’s worth noting that this compound and its derivatives are used in the preparation of ruxolitinib intermediates and trasitinib phosphate , suggesting potential applications in pharmaceutical research and development.

properties

IUPAC Name

(E)-3-cyclopentylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELXYJYSXXORF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613678
Record name (2E)-3-Cyclopentylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentylacrylonitrile

CAS RN

1236033-37-6, 591769-05-0
Record name (2E)-3-Cyclopentyl-2-propenenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6
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Record name (2E)-3-Cyclopentylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentyl acrylonitrile
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Synthesis routes and methods

Procedure details

A solution of diethyl cyanomethylphosphonate (7, 742.5 g, 4.2 mol, 1.1 equiv) in dry THF (5.75 L) was stirred under nitrogen on an ice-water-methanol bath and a solution of 1 M potassium tert-butoxide in THF (4 L, 4.0 mol, 1.05 equiv) was added at such a rate as to keep the temperature below 0° C. After addition of 1 M potassium tert-butoxide in THF was complete, the stirring was continued on the cold bath for 1 h and a solution of cyclopentanecarbaldehyde (6, 374 g, 3.81 mol) in dry THF (290 mL) was added at such a rate as to maintain the temperature below 0° C. The cold bath was removed, and the reaction mixture was gradually warmed to room temperature and stirred at room temperature for overnight. When the reaction was deemed complete, the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L). The two layers were separated, and the combined organic phase was washed with brine (6 L). The aqueous phase was extracted with MTBE (10 L) and washed with brine (6 L). The combined organic extracts were concentrated under reduced pressure and the residue was distilled (65-78° C./6 torr) to afford 3-cyclopentylacrylonitrile (8, 437.8 g, 461.7 g theoretical, 94.8% yield) as a colorless oil, which was found to be a mixture of E- and Z-isomer. For 8: 1H NMR (DMSO-d6, 400 MHz, for Z-isomer) δ ppm 6.58 (t, 1H, J=10.6 Hz), 5.55 (dd, 1H, J=10.8, 0.59 Hz), 2.85 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H) and (for E-isomer) δ ppm 6.83 (q, 1H, J=8.3 Hz), 5.66 (dd, 1H, J=16.5, 1.4 Hz), 2.60 (m, 1H), 1.90-1.46 (m, 6H), 1.34 (m, 2H); 13C NMR (DMSO-d6, 100 MHz, for Z-isomer) δ ppm 159.8, 116.6, 97.7, 42.3, 32.3, 25.1 and (for E-isomer) δ ppm 160.4, 118.1, 97.9, 43.2, 31.5, 24.8; C8H11N (MW, 121.18), GCMS (EI) m/e 120 (M+-H).
Quantity
742.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
374 g
Type
reactant
Reaction Step Four
Name
Quantity
290 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
ST Rajan, S Eswaraiah, VT Mathad, SV Narasayya… - 2022 - tdcommons.org
… Potassium carbonate (131.0 gm) and (E)-3-cyclopentylacrylonitrile of formula-6 (46.0 ml) were added to mixture at 25-30ºC. Heated the mixture to 80-85ºC and stirred for 4 hours. …
Number of citations: 0 www.tdcommons.org
K Cui, YL Li, G Li, JB Xia - Journal of the American Chemical …, 2022 - ACS Publications
… When coupling with more hindered 3-cyclopentylacrylonitrile, a trace amount of desired product was obtained. In addition, reductive coupling with methyl but-2-enoate occurred …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
O Unsal Tan, M Zengin - Archiv der Pharmazie, 2022 - Wiley Online Library
… Doohan et al. have prepared 3-cyclopentylacrylonitrile by the reaction of propiolonitrile with cyclopentane in the presence of a photomediator such as benzophenone (Scheme 11). The …
M Douša, J Doubský, M Gajdošová… - … of Pharmaceutical and …, 2020 - Elsevier
… The fragmentation started from the loss of of 3-cyclopentylacrylonitrile (m/z 122.0964) and … ion at m/z 190.0723 upon the loss of 3-cyclopentylacrylonitrile (m/z 122.0964). The proposed …
X Liang, Y Huang, J Zang, Q Gao, B Wang, W Xu… - Bioorganic & medicinal …, 2016 - Elsevier
JAKs inhibitors were widely applied in the treatment of immunodeficiency diseases, inflammation and cancers. We designed and synthesized a novel series of 4-aminopyrazole …
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
… 1-(1-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester is followed by the hydrolysis of the 1-ethoxyethyl group and subsequent pyrazole substitution with 3-cyclopentylacrylonitrile. …
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk
AM Shawky, FA Almalki, AN Abdalla, AH Abdelazeem… - Pharmaceutics, 2022 - mdpi.com
… The reaction of 27 with 3-cyclopentylacrylonitrile 97 afforded a mixture of R- and S-enantiomers 98, which underwent chiral separation. The R-enantiomer of 98 was treated with …
Number of citations: 65 0-www-mdpi-com.brum.beds.ac.uk
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
… 3-Cyclopentylacrylonitrile was synthesized using general procedure A from cyclopentanecarboxaldehyde (0.50 mL, 4.7 mmol) to afford 390 mg (68% yield) of a 1:1.4 mixture of …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
C Campas-Moya - Drugs of the Future, 2010 - access.portico.org
… Michael addition of pyrazole derivative (Va) to 3-cyclopentylacrylonitrile (VI) (obtained by Wittig condensation of cyclopentylcarboxaldehyde [VII] with diethyl cyanomethylphosphonate […
Number of citations: 40 access.portico.org
OFT BLOG - allfordrugs.com
… 3-Cyclopentylacrylonitrile (8). A solution of diethyl cyanomethylphosphonate (7, 742.5 g, 4.2 mol, 1.1 equiv) in dry THF (5.75 L) was stirred under nitrogen on an ice-water-methanol …
Number of citations: 2 www.allfordrugs.com

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